Home > Products > Screening Compounds P43114 > 3-Chloroindomethacin
3-Chloroindomethacin - 402849-26-7

3-Chloroindomethacin

Catalog Number: EVT-1468918
CAS Number: 402849-26-7
Molecular Formula: C19H15Cl2NO4
Molecular Weight: 392.232
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Chloroindomethacin is a derivative of indomethacin, which is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain, inflammation, and fever. This compound has gained attention for its potential enhanced therapeutic effects and reduced side effects compared to its parent compound. The introduction of chlorine in the molecular structure is believed to influence its pharmacological properties, making it an interesting subject for research in medicinal chemistry.

Source

3-Chloroindomethacin can be synthesized from indomethacin using various chemical methods. Indomethacin itself was originally developed from the compound 5-methoxy-2-methylindole-3-acetic acid and has been widely studied for its anti-inflammatory properties. The synthesis of 3-chloroindomethacin involves modifications that typically include halogenation reactions.

Classification

3-Chloroindomethacin falls under the classification of NSAIDs and more specifically, it is categorized as a non-selective cyclooxygenase inhibitor. Its structural modifications allow it to exhibit unique biological activities, which are currently being explored in various pharmacological studies.

Synthesis Analysis

Methods

The synthesis of 3-chloroindomethacin generally involves several key steps:

  1. Halogenation: The introduction of the chlorine atom at the third position of the indomethacin molecule is typically achieved through electrophilic aromatic substitution.
  2. Coupling Reactions: Various coupling agents like dicyclohexylcarbodiimide and solvents such as dichloromethane are often used to facilitate the formation of the desired compound from precursor molecules.
  3. Purification: Techniques such as recrystallization and chromatography (using silica gel or HPLC) are employed to purify the synthesized product.

Technical Details

The synthesis can be monitored using thin-layer chromatography (TLC) and characterized through techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, FTIR can reveal characteristic functional groups, while NMR provides insights into the molecular structure.

Molecular Structure Analysis

Structure

The molecular formula for 3-chloroindomethacin is C_19H_16ClN_1O_4. The structural representation includes:

  • An indole ring system.
  • A carboxylic acid group.
  • A chlorine substituent at the 3-position.

Data

  • Molecular Weight: Approximately 345.79 g/mol.
  • Melting Point: Typically ranges between 140°C to 145°C, indicating solid-state stability.
Chemical Reactions Analysis

Reactions

3-Chloroindomethacin undergoes various chemical reactions that can modify its structure or enhance its biological activity:

  1. Acylation: Reacting with acyl chlorides can introduce different acyl groups, potentially altering its pharmacological profile.
  2. Reduction: The carboxylic acid group can be reduced to an alcohol or ester, which may affect solubility and bioavailability.
  3. Nitration or Sulfonation: Further functionalization can occur at other positions on the aromatic ring, allowing for the exploration of new derivatives with varied activity profiles.

Technical Details

These reactions are typically conducted under controlled conditions, using appropriate catalysts and solvents to ensure high yields and purity of the final product.

Mechanism of Action

Process

The mechanism of action for 3-chloroindomethacin primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation and pain. By blocking these enzymes, 3-chloroindomethacin effectively reduces inflammation and alleviates pain.

Data

Studies have shown that derivatives like 3-chloroindomethacin may exhibit varying degrees of selectivity towards COX isoforms, potentially leading to improved therapeutic profiles with fewer gastrointestinal side effects compared to traditional NSAIDs.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Moderately soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.
Applications

Scientific Uses

3-Chloroindomethacin is primarily studied for its potential applications in:

  • Pharmaceutical Development: As an analgesic and anti-inflammatory agent with possibly improved efficacy over traditional indomethacin.
  • Research on Nitric Oxide Release: Investigating its effects on nitric oxide pathways could lead to novel therapeutic strategies for inflammatory diseases.
  • Drug Formulation Studies: Assessing its compatibility with other drugs in combination therapies for enhanced therapeutic outcomes.
Introduction to 3-Chloroindomethacin

Historical Context and Discovery of Indomethacin Derivatives

The exploration of indomethacin derivatives emerged from efforts to enhance the pharmacological profile of the parent compound, first approved in 1965. Indomethacin (IND) itself was discovered in 1963 as a potent nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes [2] [7]. The deliberate synthesis of halogenated analogues gained momentum when environmental studies revealed chlorinated byproducts formed spontaneously during water treatment processes. Research confirmed that sodium hypochlorite (NaClO) disinfection of wastewater containing IND yielded 13 distinct byproducts, including 3-Chloroindomethacin (DP1), isolated as the predominant derivative at 13.26% yield [1] [10]. This environmental transformation mirrored deliberate medicinal chemistry strategies aimed at optimizing NSAID scaffolds through halogenation. The structural identification of 3-Chloroindomethacin—formally named 2-(3-Chloro-1-(4-chlorobenzoyl)-2-hydroxy-5-methoxy-2-methylindolin-3-yl)acetic acid—relied on advanced NMR spectroscopy (1H, 13C, COSY) and mass spectrometry techniques, confirming its identity as a previously unpublished indomethacin transformation product [10].

Table 1: Key Indomethacin Derivatives and Their Origins

Derivative NameChemical Structure FeaturesOriginReference
3-Chloroindomethacin (DP1)Chlorination at indole C3 positionHypochlorite degradation byproduct [1]
O-Desmethyl-indomethacinDemethylation at methoxy groupHuman hepatic metabolism [2]
3,4-Dichloroindomethacin (DP3)Dichlorination at indole C3/C4Chemical synthesis/degradation [10]
Indomethacin-farnesilFarnesol esterification at carboxylic acidDesigned prodrug for reduced gastrotoxicity [4]

Structural Significance of Chlorine Substitution in NSAID Analogues

The introduction of chlorine at the C3 position of indomethacin’s indole ring induces crystallographic and electronic perturbations that differentiate it from the parent compound. X-ray diffraction analyses of indomethacin complexes reveal that its native structure exhibits a non-coplanar conformation between the p-chlorobenzoyl moiety and the indole core, with a dihedral angle of approximately 75° [8]. Chlorination at C3 increases steric congestion, further distorting molecular planarity and potentially influencing protein-binding dynamics. Spectroscopic studies (UV-Vis, FT-IR) demonstrate that chlorine’s electronegativity (+3.16) alters electron density distribution across the indole ring, quantified by a 15 nm bathochromic shift in absorption spectra compared to unmodified indomethacin [3]. This electronic redistribution enhances the acidity of the adjacent acetic acid group (pKa reduction ~0.5 units), promoting stronger ionic interactions with basic amino acid residues in enzymatic targets [4]. Comparative molecular docking simulations indicate chlorine’s van der Waals radius (1.75 Å) forms unique hydrophobic contacts with COX-2 residues like Val349 and Leu352, inaccessible to the smaller hydrogen atom (1.10 Å) at the same position [7].

Table 2: Crystallographic and Electronic Properties of Indomethacin vs. 3-Chloroindomethacin

PropertyIndomethacin3-ChloroindomethacinAnalytical Method
Indole C3 substituentHClX-ray diffraction
pKa of acetic acid group4.2 ± 0.13.7 ± 0.1Potentiometric titration
Dihedral angle (indole-benzoyl)74.8°82.3°SC-XRD
λmax (UV-Vis)265 nm280 nmSpectrophotometry

Role of Halogenation in Pharmacological Activity Modulation

Halogenation serves as a strategic modification in NSAID development, with chlorine atoms profoundly influencing bioactivity, metabolic stability, and target selectivity. Approximately 250 FDA-approved drugs contain chlorine, with 73% featuring mono-chlorination and 23% di-chlorination [6]. In COX inhibition, chlorine’s hydrophobic parameter (π = +0.71) enhances membrane permeability, while its H-bond acceptor capability facilitates interactions with COX’s heme cofactor region [7] [9]. Specific to 3-Chloroindomethacin, in vitro studies demonstrate a 1.8-fold increase in COX-2 inhibition potency (IC50 = 1.65 μM) compared to indomethacin (IC50 = 3.0 μM), attributed to improved van der Waals contacts within the enzyme’s hydrophobic groove [3] [7]. Chlorination also retards hepatic metabolism; while native indomethacin undergoes rapid O-demethylation (t1/2 = 2.6–11.2 hrs in adults), the steric and electronic effects of C3 chlorine impede cytochrome P450 2C9 access, extending metabolic half-life [2] [9]. Crucially, chlorinated indomethacin derivatives exhibit divergent biological activities: Some retain anti-inflammatory properties, while others (like DP8: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid) lose COX affinity entirely due to dechlorobenzoylation [1] [10].

Table 3: Pharmacological Impact of Halogenation on NSAID Analogues

Pharmacological ParameterEffect of Chlorine SubstitutionUnderlying Mechanism
COX-2 inhibition potency↑ 1.5–2.0 fold for 3-ChloroindomethacinEnhanced hydrophobic enclosure binding
Metabolic stability↓ Demethylation rate by 40%Steric blockade of CYP2C9 active site
Aqueous solubility↓ 30% due to increased hydrophobicityReduced hydrogen bonding capacity
Plasma protein binding>99% (similar to indomethacin)Persistent high affinity for albumin Site II

Properties

CAS Number

402849-26-7

Product Name

3-Chloroindomethacin

IUPAC Name

2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid

Molecular Formula

C19H15Cl2NO4

Molecular Weight

392.232

InChI

InChI=1S/C19H15Cl2NO4/c1-10-13(9-18(23)24)14-8-12(26-2)4-6-17(14)22(10)19(25)11-3-5-15(20)16(21)7-11/h3-8H,9H2,1-2H3,(H,23,24)

InChI Key

CVBHEFZJZLHDGA-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)OC)CC(=O)O

Synonyms

[1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic Acid; 1-(3,4-Dichlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetic Acid; Indomethacin Impurity G

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.